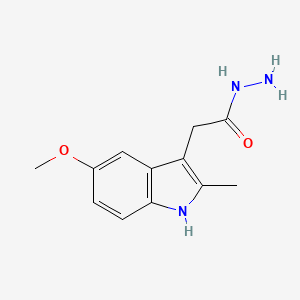

2-(5-Methoxy-2-methyl-1h-indol-3-yl)acetohydrazide

概要

説明

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is an indole derivative known for its significant biological activities. Indole derivatives are a prominent class of compounds in medicinal chemistry due to their diverse pharmacological properties. This compound, in particular, has been studied for its potential anti-inflammatory, analgesic, and antibacterial activities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 5-methoxy-2-methylindole.

Acylation: The indole derivative is then acylated using acetic anhydride to form 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid.

Hydrazide Formation: The acetic acid derivative is then reacted with hydrazine hydrate to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted hydrazides .

科学的研究の応用

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound has been studied for its potential anti-inflammatory and analgesic properties.

Medicine: It shows promise as a lead compound for the development of new anti-inflammatory drugs.

Industry: It can be used in the synthesis of dyes and pigments due to its indole core.

作用機序

The mechanism of action of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .

類似化合物との比較

Similar Compounds

Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX-2.

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar biological activities.

Uniqueness

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is unique due to its specific hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for further research and development in medicinal chemistry .

生物活性

2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetohydrazide is a notable compound within the indole derivative class, characterized by its unique hydrazide functional group. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, analgesic, and antibacterial properties. Understanding its biological activity is essential for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O, with a molecular weight of approximately 233.27 g/mol. The structure features an indole moiety substituted with a methoxy and methyl group, linked to an acetyl hydrazide group. This configuration is believed to contribute to its biological activity.

Research indicates that the compound may exert its effects through various biochemical pathways:

- Antioxidant Activity : It has been shown to reverse the augmentation of nitric oxide (NO) and malondialdehyde (MDA) levels induced by cisplatin, while enhancing the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD).

- Cyclooxygenase Inhibition : Similar to other indole derivatives, this compound has been studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation and pain pathways .

Anti-inflammatory and Analgesic Properties

Several studies have highlighted the anti-inflammatory potential of this compound:

- In Vivo Studies : Experimental models have demonstrated that this compound can significantly reduce inflammation markers, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

Antibacterial Activity

The antibacterial efficacy of the compound has also been documented:

- Activity Against Pathogens : It exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 0.98 μg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Indomethacin | NSAID | COX inhibitor, anti-inflammatory |

| 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetic acid | Indole derivative | Anti-inflammatory |

| 5-Fluorouracil | Anticancer agent | Antitumor activity |

This table illustrates that while many indole derivatives share anti-inflammatory properties, the unique hydrazide functionality of this compound may confer distinct advantages in terms of selectivity and potency.

Case Studies

Recent research has provided further insights into the biological activities of this compound:

- Antiviral Activity : A study evaluated various indole derivatives against the tobacco mosaic virus (TMV), showing that compounds similar to this compound exhibited moderate antiviral effects .

- Neuroprotective Effects : In vitro studies indicated potential neuroprotective properties against oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease research .

特性

IUPAC Name |

2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-7-9(6-12(16)15-13)10-5-8(17-2)3-4-11(10)14-7/h3-5,14H,6,13H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYZXBHYLPJADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90944505 | |

| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21909-54-6 | |

| Record name | NSC54763 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90944505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of the 'J'-shaped conformation observed in 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide?

A1: The 'J'-shaped conformation adopted by this compound in its crystal structure is attributed, at least in part, to a weak intramolecular C-H⋯N hydrogen bond. [] This conformation influences how the molecule interacts with other molecules and can play a role in its packing within the crystal lattice.

Q2: How do this compound derivatives interact with carbon steel surfaces to inhibit corrosion?

A2: Research suggests that derivatives of this compound, such as (E)-2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-(4-methylbenzylidene)acetohydrazide (MeHDZ) and (E)-N′-benzylidene-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (HHDZ), exhibit corrosion inhibition properties on carbon steel in acidic environments. [] Electrochemical studies indicate that these compounds adsorb onto the steel surface, forming a protective layer. This adsorption process is supported by the Langmuir adsorption isotherm model, suggesting physicochemical interactions between the inhibitor molecules and the steel surface. []

Q3: How do computational studies contribute to understanding the corrosion inhibition mechanism of these compounds?

A3: Density functional tight-binding (DFTB) calculations and molecular dynamics simulations provide valuable insights into the interactions between this compound derivatives and metal surfaces. [] These computational approaches help to elucidate the adsorption behavior of the inhibitor molecules, identify the key functional groups involved in binding to the metal surface, and predict their effectiveness as corrosion inhibitors. These insights contribute to a deeper understanding of the inhibition mechanism at a molecular level.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。